molecular formula C12H15N5O3 B143881 (2r,5r)-5-(6-Amino-9h-purin-9-yl)-3-[(1r)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol CAS No. 138571-54-7

(2r,5r)-5-(6-Amino-9h-purin-9-yl)-3-[(1r)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol

Cat. No.: B143881
CAS No.: 138571-54-7
M. Wt: 277.28 g/mol
InChI Key: CDKUWLLYHVOVCD-IECXKTIHSA-N
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Description

(2r,5r)-5-(6-Amino-9h-purin-9-yl)-3-[(1r)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol, also known as this compound, is a useful research compound. Its molecular formula is C12H15N5O3 and its molecular weight is 277.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R,5R)-5-(6-aminopurin-9-yl)-3-[(1R)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c1-5(18)6-2-7(10(20)9(6)19)17-4-16-8-11(13)14-3-15-12(8)17/h2-5,7,9-10,18-20H,1H3,(H2,13,14,15)/t5-,7-,9-,10?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKUWLLYHVOVCD-IECXKTIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(C(C1O)O)N2C=NC3=C(N=CN=C32)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C[C@H](C([C@@H]1O)O)N2C=NC3=C(N=CN=C32)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40930155
Record name 5-(6-Amino-9H-purin-9-yl)-3-(1-hydroxyethyl)cyclopent-3-ene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40930155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138571-54-7
Record name 6'-C-Methylneplanocin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138571547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(6-Amino-9H-purin-9-yl)-3-(1-hydroxyethyl)cyclopent-3-ene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40930155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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